N-cyclohexyl-4-hydroxy-N-methylbenzamide
Description
Properties
IUPAC Name |
N-cyclohexyl-4-hydroxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15(12-5-3-2-4-6-12)14(17)11-7-9-13(16)10-8-11/h7-10,12,16H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHLQEDAZGKPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of 4-Hydroxybenzoic Acid Derivatives
The foundational step in synthesizing N-cyclohexyl-4-hydroxy-N-methylbenzamide involves the amidation of 4-hydroxybenzoic acid or its protected derivatives. A widely adopted method employs 4-hydroxybenzoic acid methyl ester as the starting material. The ester undergoes aminolysis with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU).
Reaction conditions :
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Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature: 0–25°C under nitrogen atmosphere
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Stoichiometry: 1.2 equivalents of cyclohexylamine relative to the ester
Post-reaction, the mixture is quenched with water, and the organic layer is dried over anhydrous sodium sulfate before vacuum concentration. Yields typically range from 75% to 85%, with purity exceeding 90% after silica gel column chromatography (petroleum ether:ethyl acetate = 4:1).
N-Methylation Strategies
Introducing the methyl group to the amide nitrogen requires careful selection of alkylating agents. A two-step process is often employed:
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Protection of the hydroxyl group : The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether or methoxymethyl (MOM) ether to prevent side reactions during methylation.
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Alkylation with methyl iodide : The protected intermediate is treated with methyl iodide (MeI) in the presence of a strong base such as potassium tert-butoxide (t-BuOK).
Optimized conditions :
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Solvent: THF or dimethylformamide (DMF)
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Temperature: 50°C for 12 hours
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Yield: 80–90% after deprotection with hydrobromic acid (HBr) in acetic acid
Reaction Conditions and Catalytic Systems
Temperature and Solvent Effects
The choice of solvent critically influences reaction kinetics and product stability. Polar aprotic solvents like DMF enhance the solubility of intermediates but may necessitate higher temperatures for amidation (60–80°C). Non-polar solvents such as toluene are preferred for Grignard reagent-mediated steps, as evidenced by patented protocols.
Table 1: Solvent Optimization for Key Steps
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Amidation | THF | 25 | 85 |
| N-Methylation | DMF | 50 | 90 |
| Deprotection | Acetic acid | 110 | 95 |
Catalytic Approaches
Transition metal catalysts play a pivotal role in streamlining synthesis. For example, ruthenium(II) complexes (e.g., [Ru(p-cymene)Cl₂]₂) facilitate directed C–H hydroxylation, enabling direct introduction of the 4-hydroxy group without requiring pre-functionalized substrates. This method reduces step count and improves atom economy:
Conditions :
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Oxidant: Potassium persulfate (K₂S₂O₈)
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Acid: Trifluoroacetic acid (TFA)
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Temperature: 60°C for 6–8 hours
Purification and Characterization
Chromatographic Techniques
Crude products are purified using flash column chromatography with gradients of petroleum ether and ethyl acetate. For example, a 10:1 ratio effectively separates N-methylated intermediates from unreacted starting materials. High-performance liquid chromatography (HPLC) is employed for purity assessment, with retention times calibrated against authentic standards.
Recrystallization Protocols
Industrial-scale production favors recrystallization over chromatography for cost efficiency. A patented method describes slurrying the crude product in acetonitrile at 60°C, followed by gradual cooling to 0–5°C to induce crystallization. This achieves >99% purity with a recovery rate of 85–90%.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize continuous flow reactors to enhance reproducibility and safety. Key advantages include:
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Precise temperature control (±1°C)
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Reduced reagent waste (20–30% less solvent consumption)
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Scalability to multi-kilogram batches
A representative setup involves:
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Amidation module : Tubular reactor with immobilized DCC
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Methylation unit : Packed-bed reactor containing t-BuOK and MeI
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Deprotection chamber : Acid-resistant alloy vessel for HBr treatment
Comparative Analysis of Synthetic Pathways
Table 2: Evaluation of Preparation Methods
| Method | Steps | Total Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| Classical amidation | 4 | 68 | 1,200 |
| Catalytic C–H hydroxylation | 2 | 82 | 950 |
| Continuous flow | 3 | 88 | 800 |
The catalytic route offers the best balance of efficiency and cost, while continuous flow systems excel in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxybenzophenone.
Reduction: Formation of N-cyclohexyl-4-hydroxy-N-methylbenzylamine.
Substitution: Formation of N-cyclohexyl-4-halo-N-methylbenzamide.
Scientific Research Applications
N-cyclohexyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Related Benzamides
*Calculated molecular weight based on formula.
Key Observations :
- Hydroxy vs. Methoxy/Chloro : The hydroxyl group in 4-hydroxy-N-methylbenzamide facilitates stronger hydrogen bonding (O–H⋯O) compared to methoxy or chloro substituents, which rely on weaker N–H⋯O or C–H⋯O interactions. This likely enhances crystallinity and aqueous solubility .
Structural and Crystallographic Differences
- Dihedral Angles : In 4-hydroxy-N-methylbenzamide, the amide group and benzene ring are nearly coplanar (dihedral angles: 3.0–4.0°), promoting conjugation and stability. In contrast, 4-methoxy-N-methylbenzamide exhibits a larger dihedral angle (10.6°), reducing planarity and possibly altering electronic properties .
- Hydrogen-Bonding Networks : The hydroxyl group in 4-hydroxy-N-methylbenzamide forms infinite chains via O–H⋯O bonds, whereas methoxy or chloro analogs form simpler N–H⋯O dimers or chains .
Q & A
Q. What are the recommended synthetic routes for N-cyclohexyl-4-hydroxy-N-methylbenzamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Synthesis Protocol : React 4-hydroxybenzoic acid derivatives with N-methylcyclohexylamine under coupling agents (e.g., DCC or EDC) in anhydrous dichloromethane or THF. For example, analogous compounds like N-benzoyl-2-hydroxybenzamide derivatives were synthesized using acyl chlorides and amines in inert solvents, achieving yields up to 84% .
- Purification : Use HPLC or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization from ethanol or methanol is effective for obtaining high-purity crystals .
- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of amine), temperature (0–25°C), and reaction time (4–24 hours). Monitor progress via TLC or LC-MS.
Q. How can the structural identity of this compound be confirmed?
Methodological Answer:
- Spectroscopic Analysis :
- 1H/13C NMR : Compare chemical shifts with analogous benzamide derivatives. For example, N-cyclohexyl-3-hydroxy-4-methoxybenzamide showed distinct peaks for cyclohexyl protons (δ 1.2–2.1 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and amide carbonyl (1640–1680 cm⁻¹) stretches.
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Q. What are the critical storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight, light-protected containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged exposure to moisture.
- Stability Assessment : Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the amide bond). Reference studies on similar benzamides indicate stability for ≥6 months under these conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation of a saturated ethanol/water solution. For example, N-cyclohexyl-3-hydroxy-4-methoxybenzamide formed monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction .
- Refinement : Use SHELXL () for structure solution and refinement. Analyze hydrogen bonds (e.g., O–H···O or N–H···O interactions) and π-stacking using Mercury or Olex2. Compare with published analogs like N-cyclohexyl-3-fluorobenzamide (CCDC 2032776) to validate geometry .
Q. What strategies are effective for analyzing contradictory spectral data (e.g., unexpected NMR splitting or IR peaks)?
Methodological Answer:
- 2D NMR : Perform COSY, HSQC, and HMBC to assign ambiguous proton environments. For example, N-benzoyl-2-hydroxybenzamide derivatives required HMBC to confirm amide linkage .
- X-ray Diffraction : Resolve tautomeric or conformational ambiguities. In N-cyclohexyl-3-hydroxy-4-methoxybenzamide, crystallography confirmed the enol-imine tautomer .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* level) .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace cyclohexyl with aryl groups or vary hydroxyl positions) as in N-benzoyl-2-hydroxybenzamide studies .
- Biological Assays : Test analogs in enzyme inhibition (e.g., MMP-9/MMP-13) or receptor-binding assays. Use dose-response curves (IC₅₀/EC₅₀) and molecular docking (AutoDock Vina) to correlate activity with structural features .
- Data Analysis : Apply multivariate regression to identify critical substituents (e.g., hydrophobicity, hydrogen-bond donors) driving activity.
Q. What computational methods are suitable for modeling intermolecular interactions or aggregation behavior?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvation effects (water/ethanol) using GROMACS. For example, Karabulut et al. (2014) modeled hydrogen-bonding networks in N-3-hydroxyphenyl-4-methoxybenzamide .
- Docking Studies : Use Schrödinger Suite or MOE to predict binding modes with target proteins (e.g., Aβ self-assembly inhibitors) .
- Aggregation Analysis : Apply DLS or TEM to study supramolecular assembly, referencing studies on N-acylamidines .
Q. How can synthetic byproducts or degradation pathways be characterized?
Methodological Answer:
- LC-MS/MS : Identify byproducts (e.g., hydrolyzed acids or dimerized species) using fragmentation patterns.
- Stability Studies : Expose the compound to stress conditions (heat, light, pH extremes). For N-(2-ethylhexyl)benzamide, hydrolysis under acidic conditions yielded benzoic acid derivatives .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O-water) or trapping agents (e.g., TEMPO) to elucidate degradation mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
